molecular formula C22H28N2O2 B3568778 3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one)

3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one)

Cat. No. B3568778
M. Wt: 352.5 g/mol
InChI Key: YTPJRGZGOWFGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one), also known as DMPO, is a stable nitroxide radical that has been widely used in scientific research. It is a versatile compound that has shown potential in various fields such as chemistry, biology, and medicine.

Mechanism of Action

3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) acts as a spin trap by reacting with free radicals and other reactive species to form a stable adduct. The adduct can be detected and identified using EPR spectroscopy. 3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) has a high spin trapping efficiency and can trap a wide range of reactive species, including superoxide, hydroxyl radical, and nitric oxide.
Biochemical and Physiological Effects
3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) has been shown to have antioxidant and anti-inflammatory properties. It can scavenge free radicals and protect cells and tissues from oxidative damage. 3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) has also been shown to modulate the activity of enzymes and signaling pathways involved in oxidative stress and inflammation. These effects may have potential therapeutic applications in various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) has several advantages as a spin trapping agent. It is stable and easy to handle, and it can trap a wide range of reactive species. 3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) is also relatively non-toxic and can be used in vivo. However, 3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) has some limitations, such as its low solubility in aqueous solutions and its potential reactivity with other compounds. These limitations can be overcome by using appropriate solvents and experimental conditions.

Future Directions

For 3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) research include the development of new synthetic methods to improve yield and purity, the investigation of its therapeutic potential in various diseases, and the development of new spin trapping techniques for its detection and identification. 3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) may also have potential applications in materials science and environmental science.
Conclusion
In conclusion, 3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) is a versatile compound that has shown potential in various fields of research. Its stable nitroxide radical structure and high spin trapping efficiency make it a valuable tool in the study of free radicals and other reactive species. 3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) has antioxidant and anti-inflammatory properties and may have potential therapeutic applications in various diseases. Further research is needed to fully understand the potential of 3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) and its future applications.

Scientific Research Applications

3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) has been widely used as a spin trapping agent in electron paramagnetic resonance (EPR) spectroscopy. It can trap free radicals and other reactive species, allowing their detection and identification. 3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one) has been used to study various biological systems, such as enzymes, cells, and tissues. It has also been used to investigate the mechanism of action of drugs and toxins.

properties

IUPAC Name

3-[2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]anilino]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-21(2)11-15(9-17(25)13-21)23-19-7-5-6-8-20(19)24-16-10-18(26)14-22(3,4)12-16/h5-10,23-24H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPJRGZGOWFGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=CC=C2NC3=CC(=O)CC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one)
Reactant of Route 2
Reactant of Route 2
3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one)
Reactant of Route 3
3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one)
Reactant of Route 4
Reactant of Route 4
3,3'-(1,2-phenylenediimino)bis(5,5-dimethyl-2-cyclohexen-1-one)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.